Cas no 642494-36-8 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing heterocyclic compound widely used as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane moiety enhances stability and solubility, facilitating handling and storage under ambient conditions. This reagent is valuable for constructing indole-based scaffolds, which are prevalent in pharmaceuticals and agrochemicals. Its high purity and reactivity make it suitable for precise functionalization of indole derivatives, enabling the synthesis of complex molecules with tailored properties. The compound’s compatibility with diverse reaction conditions further underscores its utility in medicinal chemistry and materials science research.
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
642494-36-8 structure
Product Name:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No:642494-36-8
MF:C14H18BNO2
MW:243.109223842621
MDL:MFCD07368852
CID:68535
PubChem ID:44754854
Update Time:2025-05-20

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • INDOLE-6-BORONIC ACID PINACOL ESTER
    • Indole-6-boronic acid pinacolate
    • Indole-6-boronic acid, pinacol ester
    • 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • Indole-6-boronicacidpinacolester
    • PubChem23558
    • VNDFXJNIKZCQRY-UHFFFAOYSA-N
    • 6-indoleboronic acid pinacol ester
    • BCP10487
    • Indole-6-yl-boronic acid p
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • SCHEMBL13718
    • 1H-INDOLE, 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • lndole-6-boronic acid pinacol ester
    • MFCD07368852
    • CS-0038313
    • AM20040947
    • DTXSID20660549
    • SY123372
    • 1H-Indole,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • (1H-INDOL-6-YL)BORONIC ACID PINACOL ESTER
    • Indole-6-yl-boronic acid pinacol ester
    • EN300-7386127
    • DS-16988
    • AKOS015950894
    • 642494-36-8
    • PB27777
    • FT-0743363
    • A8818
    • Z3234954412
    • MDL: MFCD07368852
    • Inchi: 1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3
    • InChI Key: VNDFXJNIKZCQRY-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C3C=CNC3=C2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 243.14300
  • Monoisotopic Mass: 243.143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 396°C at 760 mmHg
  • Flash Point: 193.3±20.4 °C
  • PSA: 34.25000
  • LogP: 2.46710
  • Vapor Pressure: No data available

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Security Information

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>

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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Production Method

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:642494-36-8)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Order Number:A8818
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):362.0
Email:sales@amadischem.com

Additional information on 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Recent Advances in the Application of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 642494-36-8) in Chemical Biology and Pharmaceutical Research

The compound 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 642494-36-8) has recently emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the development of boron-containing pharmaceuticals. Boron-based compounds have gained significant attention due to their unique chemical properties and therapeutic potential, especially in areas such as proteasome inhibition and cancer therapy. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.

Recent studies highlight the role of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a versatile building block in medicinal chemistry. Its boronate ester functionality enables efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex heterocyclic scaffolds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing indole-based kinase inhibitors with enhanced selectivity for cancer targets. The compound's stability under physiological conditions further underscores its suitability for drug development.

In the context of targeted therapies, researchers have leveraged 642494-36-8 to develop boron-containing analogs of FDA-approved drugs. A notable example includes its incorporation into bortezomib derivatives, where the boronic acid moiety (after deprotection) plays a pivotal role in proteasome inhibition. Preclinical data from these modified compounds show improved pharmacokinetic profiles and reduced off-target effects compared to their parent molecules. These advancements align with the growing interest in boron's ability to form reversible covalent bonds with biological nucleophiles, a property exploited in both drug design and chemical biology probes.

The synthetic accessibility of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has also been optimized in recent years. A 2024 Organic Process Research & Development paper detailed a scalable, palladium-catalyzed borylation protocol that achieves >90% yield while minimizing heavy metal residues. This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. Furthermore, computational studies have provided insights into its conformational preferences, aiding in the rational design of derivatives with tailored biological activities.

Emerging applications extend beyond oncology, with recent investigations exploring its use in PET tracer development (due to boron's neutron capture properties) and as a fluorescent probe for cellular imaging. The indole nucleus's inherent fluorescence, combined with the boronate's reactivity, creates unique opportunities for theranostic applications. However, researchers caution that the compound's membrane permeability requires careful optimization through structural modifications, as highlighted in a 2023 ACS Chemical Biology study on blood-brain barrier penetration.

In conclusion, 642494-36-8 represents a multifaceted tool in modern drug discovery, with its applications spanning from synthetic chemistry to preclinical development. The compound's recent progress underscores the pharmaceutical industry's growing appreciation for boron chemistry, particularly in addressing challenging drug targets. Future research directions likely include the exploration of its enantiopure forms and the development of new protecting group strategies to further expand its utility in bioconjugation and prodrug design.

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Amadis Chemical Company Limited
(CAS:642494-36-8)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A8818
Purity:99%
Quantity:25g
Price ($):362.0
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